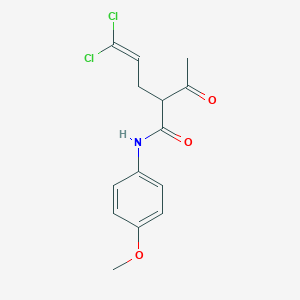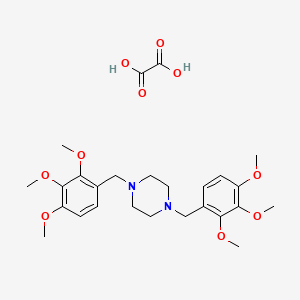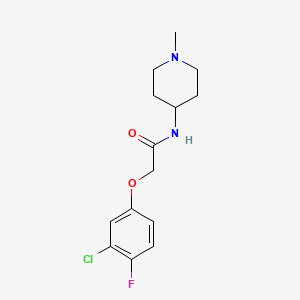
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in the field of cancer treatment.
作用機序
The mechanism of action of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, the compound induces apoptosis in cancer cells. Additionally, this compound has been found to induce oxidative stress in cancer cells, leading to cellular damage and death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been found to exhibit anti-inflammatory and antioxidant effects. Research has shown that the compound can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide for lab experiments is its high potency and selectivity towards cancer cells. Additionally, the compound is relatively easy to synthesize and purify. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide. One direction is to investigate the compound's potential as a treatment for neurodegenerative diseases, given its neuroprotective effects. Another direction is to explore the use of this compound in combination with other anti-cancer agents, potentially enhancing its cytotoxic effects. Finally, further research is needed to understand the compound's pharmacokinetics and toxicity in vivo, in order to determine its potential as a clinical drug candidate.
Conclusion
This compound is a promising compound for scientific research, particularly in the field of cancer treatment. Its high potency and selectivity towards cancer cells, as well as its anti-inflammatory, antioxidant, and neuroprotective effects, make it a candidate for further investigation. However, more research is needed to fully understand the compound's mechanism of action, pharmacokinetics, and toxicity in vivo.
合成法
The synthesis of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide involves the reaction of 4-methoxybenzaldehyde with 2,3-dichloroacrolein in the presence of a base catalyst, followed by the addition of acetyl chloride and ammonium acetate. The resulting product is then purified through recrystallization to obtain a white solid.
科学的研究の応用
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been studied extensively for its potential as an anti-cancer agent. Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c1-9(18)12(7-8-13(15)16)14(19)17-10-3-5-11(20-2)6-4-10/h3-6,8,12H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKZHJMBGRLQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC=C(Cl)Cl)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)
![1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)
![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
![1-(hydroxymethyl)-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4974643.png)
![2-({4-allyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4974648.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4974656.png)

![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)

